molecular formula C10H17NO3 B2385721 3,8,11-Trioxadispiro[4.1.47.15]dodecan-2-ylmethanamine CAS No. 2384172-16-9

3,8,11-Trioxadispiro[4.1.47.15]dodecan-2-ylmethanamine

Cat. No.: B2385721
CAS No.: 2384172-16-9
M. Wt: 199.25
InChI Key: VRWXGHCJZMRXRG-UHFFFAOYSA-N
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Description

3,8,11-Trioxadispiro[4.1.47.15]dodecan-2-ylmethanamine is a complex organic compound characterized by its unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple oxygen atoms and a spirocyclic framework makes it a subject of study for its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8,11-Trioxadispiro[4.1.47.15]dodecan-2-ylmethanamine typically involves the construction of the spirocyclic framework through a series of cyclization reactions. One common method includes the intramolecular cyclization of a keto-epoxide, followed by the preparation of unsaturated bis-spiroacetal via a Barton-type reaction of substituted hydroxy spiroacetal . The reaction conditions often involve the use of strong bases and specific solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,8,11-Trioxadispiro[4.1.47.15]dodecan-2-ylmethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to simplify the structure or to convert functional groups into less reactive forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodobenzene diacetate, reducing agents such as lithium aluminum hydride, and bases like lithium diethylamide . The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups into the spirocyclic framework.

Scientific Research Applications

3,8,11-Trioxadispiro[4.1.47.15]dodecan-2-ylmethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,8,11-Trioxadispiro[4.1.47.15]dodecan-2-ylmethanamine involves its interaction with molecular targets in biological systems. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially modulating their activity. The presence of multiple oxygen atoms can facilitate hydrogen bonding and other interactions that enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1,4,8-Trioxaspiro[4.5]decan-2-ylmethanamine
  • 1,6,8-Trioxadispiro[4.1.5.2]tetradec-11-ene

Uniqueness

3,8,11-Trioxadispiro[4.1.47.15]dodecan-2-ylmethanamine is unique due to its specific spirocyclic framework and the presence of three oxygen atoms within the structure. This configuration imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

3,8,11-trioxadispiro[4.1.47.15]dodecan-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c11-4-8-3-9(7-12-8)5-10(6-9)13-1-2-14-10/h8H,1-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWXGHCJZMRXRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(O1)CC3(C2)CC(OC3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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